4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

Catalog No.
S546304
CAS No.
136647-02-4
M.F
C29H36ClNO2
M. Wt
466.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)pr...

CAS Number

136647-02-4

Product Name

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride

IUPAC Name

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride

Molecular Formula

C29H36ClNO2

Molecular Weight

466.1 g/mol

InChI

InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H

InChI Key

ZZSQARULZYQMIG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Solubility

Soluble in DMSO

Synonyms

UK-78282 Hydrochloride; UK 78282 Hydrochloride; UK78282 Hydrochloride; UK-78282 HCl; UK 78282 HCl; UK78282 HCl;

Canonical SMILES

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Description

The exact mass of the compound 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is 465.2435 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunology

Application Summary: UK 78282 Hydrochloride is valuable for immune system studies . It has shown suppression of T cell activation .

Methods of Application: The compound blocks both Kv1.3 and Kv1.4 . These are members of the Shaker family of voltage-gated potassium channels . Kv1.3 is expressed in brain and in effector memory T (Tem) cells, and Kv1.4 is expressed in brain . Both channels are involved in setting the membrane potential of neurons . In addition, Kv1.3 maintains the membrane potential for T memory cells and is up-regulated upon T cell activation, contributing to multiple immune processes and disorders .

Neuroscience

Application Summary: UK 78282 Hydrochloride is also valuable for the study of Kv1.4 function .

Methods of Application: As mentioned earlier, the compound blocks both Kv1.3 and Kv1.4 . These channels are involved in setting the membrane potential of neurons .

Results or Outcomes: The compound has shown to block Kv1.4 expressed in heart and brain . This makes it a valuable tool for studying the function of Kv1.4 in these areas .

T Lymphocytes

Application Summary: UK 78282 Hydrochloride is a blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels in T lymphocytes .

Methods of Application: The compound has IC50 values of 0.28 and 0.17 μM respectively for Kv1.3 and Kv1.4 . It suppresses T lymphocyte mitogenesis .

Results or Outcomes: The compound leads to membrane depolarization . This could have implications for the study of immune responses and potential therapeutic applications.

Heart and Brain

Application Summary: UK 78282 Hydrochloride also blocks Kv1.4 expressed in heart and brain .

Methods of Application: As mentioned earlier, the compound blocks Kv1.4 . This channel is involved in setting the membrane potential of neurons .

Results or Outcomes: The compound’s ability to block Kv1.4 in heart and brain makes it a valuable tool for studying the function of Kv1.4 in these areas .

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride, often referred to by its chemical structure or the identifier UK 78282 hydrochloride, is a synthetic compound characterized by its complex structure, which includes a piperidine ring substituted with various functional groups. Its molecular formula is C29H36ClNO2, and it has a molecular weight of approximately 466.05 g/mol . This compound is primarily utilized in scientific research, particularly in studies related to ion channel modulation and neuropharmacology.

The chemical reactivity of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride can be analyzed through its interactions with various biological targets. Notably, it has been identified as an inhibitor of voltage-gated potassium channels, specifically KV1.3 and KV1.4 channels in T lymphocytes. The inhibition of these channels is significant in the context of immune responses and has been quantified with IC50 values of 0.28 μM and 0.17 μM, respectively .

The synthesis of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride involves multiple steps typical of organic synthesis techniques. Key steps may include:

  • Formation of the Piperidine Ring: Starting from appropriate precursors, the piperidine ring can be formed through cyclization reactions.
  • Substitution Reactions: The introduction of the benzhydryloxy and propyl groups involves nucleophilic substitution reactions where suitable electrophiles are reacted with nucleophiles derived from the piperidine.
  • Hydrochloride Salt Formation: The final product is typically converted into its hydrochloride form to enhance solubility and stability.

Detailed synthetic pathways can vary based on specific laboratory protocols and available reagents.

4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride is primarily used in research settings to explore its effects on ion channel activity and potential therapeutic applications in immunology and neurology. Its ability to modulate potassium channels makes it a candidate for studies aimed at understanding T cell function and related disorders.

Interaction studies focus on the compound's ability to bind and inhibit specific ion channels. Research indicates that this compound selectively inhibits KV1.3 and KV1.4 channels, which play critical roles in T lymphocyte activation and proliferation . Understanding these interactions provides insights into potential therapeutic strategies for managing immune responses.

Several compounds share structural or functional similarities with 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride. Below are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
UK 78282 (same as above)Piperidine ring with benzhydryloxy groupPotassium channel blocker
TertiapinPeptide containing a cyclic structureSelective inhibitor of certain potassium channels
DantroleneHydantoin derivativeMuscle relaxant acting on calcium release
QuinidineQuinoline derivativeAntimalarial agent with potassium channel effects

The uniqueness of 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride lies in its specific action on KV1.3 and KV1.4 channels, which differentiates it from other compounds that may target different biological pathways or ion channels.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

465.2434571 g/mol

Monoisotopic Mass

465.2434571 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Hanson DC, Nguyen A, Mather RJ, Rauer H, Koch K, Burgess LE, Rizzi JP, Donovan CB, Bruns MJ, Canniff PC, Cunningham AC, Verdries KA, Mena E, Kath JC, Gutman GA, Cahalan MD, Grissmer S, Chandy KG. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation. Br J Pharmacol. 1999 Apr;126(8):1707-16. PubMed PMID: 10372812; PubMed Central PMCID: PMC1565958.

Explore Compound Types